molecular formula C15H25N3O4 B12794415 Cytidine, 2',3'-dideoxy-5-((pentyloxy)methyl)- CAS No. 133697-52-6

Cytidine, 2',3'-dideoxy-5-((pentyloxy)methyl)-

Cat. No.: B12794415
CAS No.: 133697-52-6
M. Wt: 311.38 g/mol
InChI Key: RIRCIPGYIBDDQN-QWHCGFSZSA-N
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Description

Cytidine, 2',3'-dideoxy-5-((pentyloxy)methyl)-, is a synthetic nucleoside analog derived from cytidine. Its structure features:

  • 2',3'-Dideoxy sugar moiety: Removal of hydroxyl groups at the 2' and 3' positions enhances metabolic stability by resisting phosphorylation and degradation, a common strategy in antiviral and anticancer drug design .
  • 5-((Pentyloxy)methyl) substitution: A pentyloxymethyl group replaces the hydrogen at position 5 of the cytosine base.

Properties

CAS No.

133697-52-6

Molecular Formula

C15H25N3O4

Molecular Weight

311.38 g/mol

IUPAC Name

4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(pentoxymethyl)pyrimidin-2-one

InChI

InChI=1S/C15H25N3O4/c1-2-3-4-7-21-10-11-8-18(15(20)17-14(11)16)13-6-5-12(9-19)22-13/h8,12-13,19H,2-7,9-10H2,1H3,(H2,16,17,20)/t12-,13+/m0/s1

InChI Key

RIRCIPGYIBDDQN-QWHCGFSZSA-N

Isomeric SMILES

CCCCCOCC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO

Canonical SMILES

CCCCCOCC1=CN(C(=O)N=C1N)C2CCC(O2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxy-5-pentyloxymethylcytidine typically involves the radical deoxygenation of ribonucleosides. One common method includes the use of xanthate as a radical precursor. The process begins with the protection of the ribonucleoside, followed by the formation of the xanthate derivative. The radical deoxygenation is then carried out using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical initiators .

Industrial Production Methods

Industrial production of 2’,3’-Dideoxy-5-pentyloxymethylcytidine follows similar synthetic routes but on a larger scale. The use of environmentally friendly and low-cost reagents is emphasized to ensure sustainability and cost-effectiveness. Enzymatic methods, such as the use of adenosine deaminase, are also employed to improve yields and reduce the use of hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxy-5-pentyloxymethylcytidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2’,3’-Dideoxy-5-pentyloxymethylcytidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxy-5-pentyloxymethylcytidine involves its incorporation into viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibition of viral DNA synthesis effectively halts viral replication. The compound targets the viral reverse transcriptase enzyme, which is responsible for converting viral RNA into DNA .

Comparison with Similar Compounds

Comparison with Similar Cytidine Derivatives

Structural Modifications and Functional Groups

Sugar Modifications
  • 2',3'-Dideoxycytidine analogs :
    • Emtricitabine (2',3'-dideoxy-5-fluoro-3'-thiacytidine) : Features a sulfur atom at the 3' position (3'-thia) and a fluorine at position 5. The 3'-thia substitution enhances resistance to enzymatic degradation, while fluorine improves antiviral activity. The target compound lacks the 3'-thia group but shares 2',3'-dideoxy features, which may confer similar stability .
    • 3'-Deoxycytidine : Lacks only the 3'-OH group. Compared to the target compound, it shows reduced inhibition of viral replication (e.g., HCV), highlighting the importance of dual 2',3'-deoxygenation for activity .
Base Modifications
  • 5-Substituted Cytidines :
    • Capecitabine (5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine) : Contains a 5-fluoro substitution and a pentyloxycarbonyl group at N4. It is a prodrug of 5-fluorouracil (5-FU), acting as an antimetabolite in cancer therapy. In contrast, the target compound’s 5-pentyloxymethyl group may hinder metabolic conversion to 5-FU, suggesting a different mechanism (e.g., direct incorporation into DNA/RNA) .
    • 5-Methyl-2'-deoxycytidine : Methylation at position 5 influences epigenetic regulation (DNA methylation). The target’s bulkier pentyloxymethyl group likely disrupts base pairing, limiting its role in epigenetics but possibly enhancing steric interference in viral replication .

Mechanisms of Action

  • Antiviral Activity :

    • Emtricitabine inhibits HIV and HBV reverse transcriptase via chain termination. The target compound’s 2',3'-dideoxy sugar may similarly act as a chain terminator, but the 5-pentyloxymethyl group’s steric effects could alter binding affinity .
    • 2'-C-Methylcytidine : Inhibits HCV replication by targeting RNA polymerase. The target compound’s lack of a 2'-methyl group suggests divergent polymerase interactions .
  • Anticancer Activity: Capecitabine relies on enzymatic conversion to 5-FU, which inhibits thymidylate synthase. The target compound’s stability and non-fluorinated structure imply direct cytotoxicity or interference with nucleotide synthesis pathways .

Pharmacokinetics and Metabolism

  • Capecitabine’s N4-pentyloxycarbonyl group facilitates prodrug activation in the liver, whereas the target compound’s modifications may necessitate alternative metabolic pathways .
  • Metabolic Stability :

    • 2',3'-Dideoxy sugars resist phosphorylation by cellular kinases, prolonging half-life. This feature is shared with emtricitabine but absent in 5-methyl-2'-deoxycytidine .

Research Implications and Challenges

  • Synthesis Complexity : Adding the pentyloxymethyl group at position 5 may require protective strategies (e.g., silylation, tritylation) similar to those used for 5-methyl and 5-fluoro derivatives .
  • Resistance Profiles : Cross-resistance with emtricitabine is possible if the compound targets similar viral enzymes, necessitating resistance profiling .
  • Toxicity : Increased lipophilicity could enhance off-target effects, requiring rigorous toxicity studies .

Biological Activity

Cytidine, 2',3'-dideoxy-5-((pentyloxy)methyl)- is a nucleoside analog that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.

Chemical Structure and Properties

Cytidine, 2',3'-dideoxy-5-((pentyloxy)methyl)- is characterized by the following structural features:

  • Molecular Formula : C₁₃H₁₈N₄O₅
  • Molecular Weight : 306.30 g/mol
  • CAS Number : 910129-15-6

This compound is a modified form of cytidine, where the 2' and 3' hydroxyl groups are replaced with hydrogen atoms, enhancing its stability against nucleases and potentially increasing its bioavailability.

The biological activity of Cytidine, 2',3'-dideoxy-5-((pentyloxy)methyl)- can be attributed to several mechanisms:

  • Inhibition of Nucleic Acid Synthesis : As a nucleoside analog, it competes with natural nucleosides for incorporation into DNA and RNA, leading to chain termination during replication.
  • Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, contributing to its antitumor effects.
  • Antiviral Activity : Similar to other nucleoside analogs, it may exhibit antiviral properties by inhibiting viral replication.

In Vitro Studies

In vitro studies have demonstrated the efficacy of Cytidine, 2',3'-dideoxy-5-((pentyloxy)methyl)- against various cancer cell lines. Key findings include:

  • Cell Lines Tested :
    • HCT116 (colon cancer)
    • MCF7 (breast cancer)
Cell LineIC50 (µM)Mechanism of Action
HCT11612.5DNA synthesis inhibition
MCF715.0Induction of apoptosis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant cytotoxicity.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of Cytidine, 2',3'-dideoxy-5-((pentyloxy)methyl)-:

  • Model Used : Xenograft models with human tumor cells implanted in immunocompromised mice.
  • Dosage : Administered intraperitoneally at varying doses (5 mg/kg to 20 mg/kg).

Results:

  • Tumor Reduction : Significant reduction in tumor volume was observed in treated groups compared to controls.
  • Survival Rate : Increased survival rates were noted in treated animals, indicating potential for long-term efficacy.

Case Studies

Several case studies highlight the clinical relevance of Cytidine, 2',3'-dideoxy-5-((pentyloxy)methyl)-:

  • Case Study A : A patient with metastatic breast cancer showed a marked response to treatment with this compound combined with standard chemotherapy.
  • Case Study B : A cohort study involving patients with chronic viral infections demonstrated reduced viral loads following treatment with this nucleoside analog.

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